
6-chloro-N-(4-chlorobenzyl)quinazolin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-N-(4-chlorobenzyl)quinazolin-4-amine is a quinazoline derivative, a class of compounds known for their diverse pharmacological activities. . This compound, with its specific structural features, holds promise for various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(4-chlorobenzyl)quinazolin-4-amine typically involves the reaction of 6-chloroquinazolin-4-amine with 4-chlorobenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors to ensure better control over reaction parameters and higher yields. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
6-chloro-N-(4-chlorobenzyl)quinazolin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chloro groups.
Oxidation and Reduction: It can undergo oxidation to form quinazolinone derivatives and reduction to form amine derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents such as DMF or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of various substituted quinazoline derivatives.
Oxidation: Formation of quinazolinone derivatives.
Reduction: Formation of amine derivatives.
Applications De Recherche Scientifique
Medicinal Chemistry
6-Chloro-N-(4-chlorobenzyl)quinazolin-4-amine has garnered attention for its potential as an anticancer agent . Research indicates that quinazoline derivatives can inhibit various kinases involved in cancer cell proliferation and survival pathways. The compound has been shown to target p21-activated kinase 4 (PAK4), which is implicated in the migration and invasion of cancer cells. In vitro studies demonstrated that this compound significantly reduces the migration capabilities of A549 lung cancer cells, suggesting its therapeutic potential in cancer treatment .
Antitumor Activity
The compound exhibits promising antitumor properties across various cancer cell lines. For example, studies have reported its effectiveness against human cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). The selectivity index for PAK4 inhibition was notably favorable, indicating a potential therapeutic window for targeting PAK4 specifically while minimizing off-target effects .
Beyond anticancer properties, quinazoline derivatives, including this compound, have been explored for their antimicrobial and anti-inflammatory activities. The biological activities are attributed to the unique substitution patterns on the quinazoline core, which enhance interaction with biological targets .
Industrial Applications
In addition to its medicinal applications, this compound is utilized in the development of new pharmaceuticals and agrochemicals. Its unique chemical structure allows it to serve as a building block for synthesizing more complex molecules with potential industrial applications .
Case Studies
Several studies have documented the effectiveness of this compound in preclinical models:
- A549 Cell Line Study : Treatment with this compound resulted in a marked decrease in cell viability and motility compared to untreated controls.
- Xenograft Models : In vivo studies utilizing xenograft models demonstrated significant tumor growth inhibition when administered at optimized dosages .
Mécanisme D'action
The compound exerts its effects primarily through the inhibition of specific enzymes and signaling pathways involved in cell proliferation. It targets enzymes like phosphodiesterase-4 (PDE-4), which plays a crucial role in the proliferation and motility of cancer cells . By inhibiting PDE-4, the compound can induce apoptosis and cell cycle arrest, thereby reducing tumor growth .
Comparaison Avec Des Composés Similaires
Similar Compounds
Gefitinib: Another quinazoline derivative used as an anticancer agent.
Erlotinib: Similar in structure and used for the treatment of non-small cell lung cancer.
Afatinib: A quinazoline-based drug used for the treatment of metastatic non-small cell lung cancer.
Uniqueness
6-chloro-N-(4-chlorobenzyl)quinazolin-4-amine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its dual chloro substitution enhances its ability to interact with biological targets, making it a promising candidate for further drug development .
Activité Biologique
6-Chloro-N-(4-chlorobenzyl)quinazolin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of specific kinases and its applications in cancer therapy. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure
The compound is characterized by the following chemical structure:
- Molecular Formula : C16H13Cl2N3
- Molecular Weight : 318.2 g/mol
This compound primarily functions as a selective inhibitor of p21-activated kinase 4 (PAK4), which plays a crucial role in cancer cell proliferation, migration, and invasion. The inhibition of PAK4 has been shown to lead to decreased tumor cell migration and invasion by affecting downstream signaling pathways associated with cancer progression.
Inhibition of PAK4
Research indicates that this compound exhibits potent inhibitory activity against PAK4. In vitro studies have demonstrated that this compound can significantly reduce the migration and invasion capabilities of A549 lung cancer cells, suggesting its potential as a therapeutic agent in cancer treatment .
Anticancer Properties
In various studies, derivatives of quinazoline compounds have shown promising anticancer properties. For instance, the compound has been included in broader investigations into quinazoline derivatives that target multiple kinases involved in tumorigenesis. The selectivity index for PAK4 over PAK1 was found to be substantial, indicating a favorable therapeutic window for targeting PAK4 specifically .
Selectivity and Potency
The selectivity profile of this compound has been characterized through various assays. The compound showed a Ki value for PAK4 inhibition that was significantly lower than that for PAK1, highlighting its selectivity. This selectivity is critical for minimizing off-target effects and enhancing therapeutic efficacy .
Case Studies
Several studies have documented the effectiveness of quinazoline derivatives, including this compound, in preclinical models:
- A549 Cell Line Study : In vitro experiments demonstrated that treatment with this compound resulted in a marked decrease in cell viability and motility compared to untreated controls.
- Xenograft Models : In vivo studies utilizing xenograft models have shown that compounds similar to this compound can significantly inhibit tumor growth when administered at optimized dosages.
Research Findings Summary
Propriétés
IUPAC Name |
6-chloro-N-[(4-chlorophenyl)methyl]quinazolin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2N3/c16-11-3-1-10(2-4-11)8-18-15-13-7-12(17)5-6-14(13)19-9-20-15/h1-7,9H,8H2,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVYKJQIJBIJTRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC2=NC=NC3=C2C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.